7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Overview
Description
7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol . It is a benzoxazepine derivative, which is a class of compounds known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with a suitable aldehyde or ketone, followed by cyclization to form the benzoxazepine ring . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the intended application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazepine derivatives such as:
- 2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine
- Methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride
Uniqueness
7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-8-2-3-10-9(6-8)7-11-4-5-12-10;/h2-3,6,11H,4-5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOWTFFZMXVNCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803612-10-3 | |
Record name | 7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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